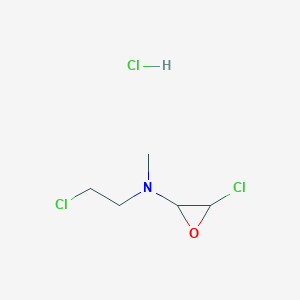
chlormethineN-oxidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ChlormethineN-oxidehydrochloride is a chemical compound that belongs to the class of nitrogen mustards. It is known for its use in chemotherapy as an alkylating agent, which means it works by adding alkyl groups to DNA, thereby preventing the replication of cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlormethineN-oxidehydrochloride typically involves the reaction of chlormethine with an oxidizing agent. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and yield. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
ChlormethineN-oxidehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: It can be reduced back to its parent compound, chlormethine.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of chlormethine, which may have different pharmacological properties and applications.
Aplicaciones Científicas De Investigación
ChlormethineN-oxidehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to study the effects of alkylating agents on different substrates.
Biology: The compound is used in cell biology to investigate the mechanisms of DNA damage and repair.
Medicine: It is studied for its potential use in chemotherapy and as a treatment for various cancers.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of chlormethineN-oxidehydrochloride involves the alkylation of DNA. The compound binds to the N7 nitrogen atom of guanine bases in DNA, forming cross-links between DNA strands. This prevents the DNA from unwinding and replicating, leading to cell death. The molecular targets include rapidly dividing cancer cells, making it an effective chemotherapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to chlormethineN-oxidehydrochloride include other nitrogen mustards such as:
Mechlorethamine: The parent compound, used in chemotherapy.
Cyclophosphamide: Another alkylating agent used in cancer treatment.
Ifosfamide: A structural analog of cyclophosphamide with similar uses.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to form stable cross-links with DNA. This makes it particularly effective in preventing DNA replication and inducing cell death in cancer cells. Its oxidized form also provides different pharmacokinetic properties, potentially leading to varied therapeutic effects.
Propiedades
Fórmula molecular |
C5H10Cl3NO |
|---|---|
Peso molecular |
206.49 g/mol |
Nombre IUPAC |
3-chloro-N-(2-chloroethyl)-N-methyloxiran-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9Cl2NO.ClH/c1-8(3-2-6)5-4(7)9-5;/h4-5H,2-3H2,1H3;1H |
Clave InChI |
BHGWDIWIEDEXQB-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCl)C1C(O1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
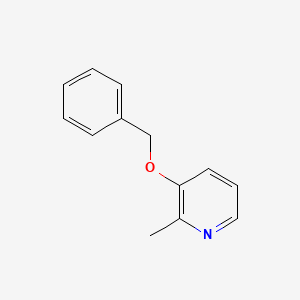
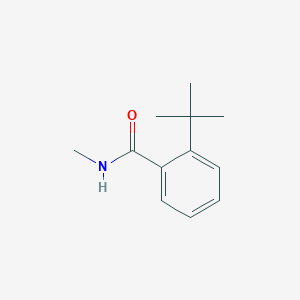
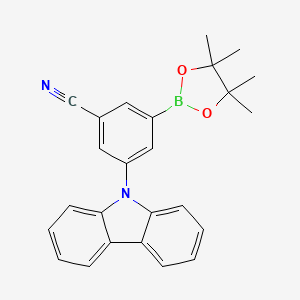
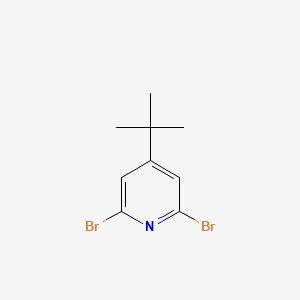
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
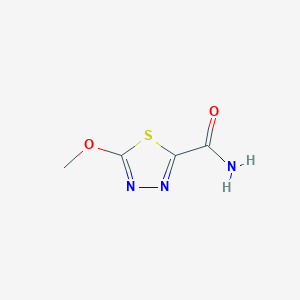
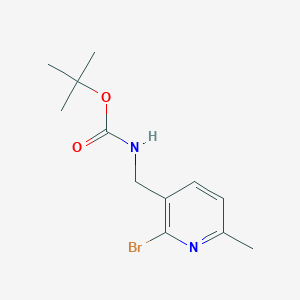
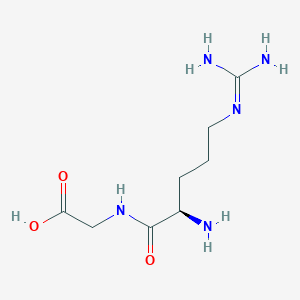
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
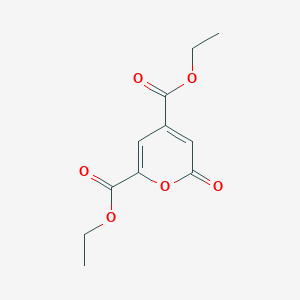
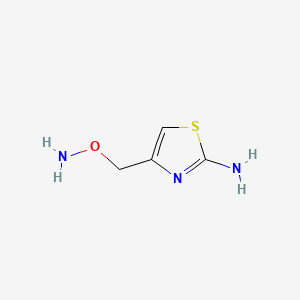
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

